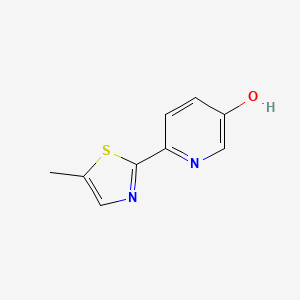

6-(5-Methylthiazol-2-yl)pyridin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C9H8N2OS |

|---|---|

分子量 |

192.24 g/mol |

IUPAC 名称 |

6-(5-methyl-1,3-thiazol-2-yl)pyridin-3-ol |

InChI |

InChI=1S/C9H8N2OS/c1-6-4-11-9(13-6)8-3-2-7(12)5-10-8/h2-5,12H,1H3 |

InChI 键 |

NEYXMVOGNCDZNN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(S1)C2=NC=C(C=C2)O |

产品来源 |

United States |

Synthetic Methodologies for 6 5 Methylthiazol 2 Yl Pyridin 3 Ol and Its Analogues

Retrosynthetic Analysis of the 6-(5-Methylthiazol-2-yl)pyridin-3-ol Scaffold

A retrosynthetic analysis of the target molecule, this compound (1), reveals two primary disconnection points, leading to plausible synthetic strategies. The most apparent disconnection is at the C-C bond between the pyridine (B92270) and thiazole (B1198619) rings (Figure 1, Path A). This suggests a cross-coupling reaction, a powerful modern tool for the formation of bonds between two aromatic systems. This approach would require a suitably functionalized pyridine, such as a 6-halopyridin-3-ol (2), and a 5-methylthiazole (B1295346) derivative bearing a functional group amenable to cross-coupling, for instance, a boronic acid or ester (3) for a Suzuki-Miyaura coupling, or a stannane (B1208499) derivative for a Stille coupling.

Alternatively, a disconnection within the thiazole ring itself (Figure 1, Path B) points towards a classical Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In this scenario, the retrosynthesis would lead to a 6-thiocarboxamidopyridin-3-ol (4) and an α-haloketone such as 1-chloroacetone (5), which would provide the C4, C5, and the 5-methyl group of the thiazole ring.

Figure 1: Retrosynthetic Analysis of this compound

Classical and Modern Synthetic Approaches to Pyridine-Thiazole Linkages

The construction of the pyridine-thiazole linkage is a key step in the synthesis of the target molecule. Both classical and modern methods can be employed to achieve this.

The Hantzsch thiazole synthesis represents a robust and high-yielding classical approach. This method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of this compound, this would entail the preparation of 3-hydroxypyridine-6-carbothioamide. This intermediate can be synthesized from the corresponding 6-aminopyridin-3-ol, which in turn can be prepared through various routes. The aminopyridine can be converted to the thioamide by reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The subsequent reaction of the thioamide with an α-haloketone, such as 1-bromoacetone or 1-chloroacetone, would then furnish the desired thiazole ring.

Modern synthetic chemistry offers a plethora of palladium-catalyzed cross-coupling reactions for the efficient formation of C-C bonds between aromatic heterocycles. The Suzuki-Miyaura coupling is a particularly versatile and widely used method. This reaction would involve the coupling of a 6-halopyridin-3-ol (where the halogen is typically bromine or iodine) with a 5-methylthiazole-2-boronic acid or its pinacol (B44631) ester derivative. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. Commercially available 6-bromopyridin-3-ol and 6-iodopyridin-3-ol (B23836) make this a highly feasible route. sigmaaldrich.comsigmaaldrich.comichemical.comsigmaaldrich.commatrix-fine-chemicals.com The required 2-methylthiazole-5-boronic acid pinacol ester can be synthesized from 2-methylthiazole.

Another powerful cross-coupling method is the Stille coupling , which utilizes an organostannane derivative. In this case, a 6-halopyridin-3-ol could be coupled with a 2-(tributylstannyl)-5-methylthiazole. While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more preferred method.

Derivatization Strategies for the Pyridine Ring

To explore the structure-activity relationship of this compound analogues, derivatization of the pyridine ring is a key strategy. Modifications can be introduced at the hydroxyl position or by substitutions on the ring itself.

Modification at the Hydroxyl Position of the Pyridine Ring

The hydroxyl group at the 3-position of the pyridine ring is a prime site for modification. It can readily undergo a variety of reactions to introduce different functional groups, thereby altering the molecule's physicochemical properties such as polarity, hydrogen bonding capability, and metabolic stability.

Common derivatization reactions include:

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions. This allows for the introduction of a wide range of alkyl, aryl, or heteroaryl groups.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. This can be used to introduce various acyl groups.

Carbamate formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides can be used to form carbamates.

| Reagent Type | Functional Group Introduced |

| Alkyl Halide (e.g., CH₃I) | Methoxy (-OCH₃) |

| Acyl Chloride (e.g., CH₃COCl) | Acetoxy (-OCOCH₃) |

| Isocyanate (e.g., R-NCO) | Carbamate (-OCONHR) |

Substitutions on the Pyridine Ring

Introducing substituents directly onto the pyridine ring can significantly impact the electronic properties and biological activity of the molecule. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution more challenging than for benzene. However, under forcing conditions, electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. Given that the target molecule already has a hydroxyl group at the 3-position, further electrophilic substitution will be directed by the existing substituents.

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the case of 3-hydroxypyridine, the situation is more complex due to the influence of the ring nitrogen. Protonation of the nitrogen under acidic conditions further deactivates the ring. Despite these challenges, reactions such as nitration and halogenation can be achieved, often requiring harsh conditions.

Derivatization Strategies for the 5-Methylthiazol-2-yl Moiety

Modification of the 5-methylthiazole moiety offers another avenue for creating structural diversity. The primary point for derivatization on this part of the molecule is the methyl group.

Modifications at the Methyl Group of the Thiazole Ring

The methyl group at the 5-position of the thiazole ring can be functionalized through several synthetic transformations.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This intermediate is a versatile precursor for further modifications.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The resulting aldehyde can then participate in various condensation reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

Deprotonation and Alkylation: The methyl group can be deprotonated with a strong base to form a carbanion, which can then be reacted with various electrophiles, such as alkyl halides, to introduce longer alkyl chains.

| Reaction Type | Reagent | Resulting Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |

| Oxidation | Selenium Dioxide (SeO₂) | Formyl (-CHO) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxyl (-COOH) |

| Deprotonation/Alkylation | n-Butyllithium then RX | Alkylated Methyl (-CH₂R) |

Substitutions on the Thiazole Ring

The functionalization of the thiazole ring in pyridinyl-thiazole systems is crucial for the generation of diverse analogues. The electronic nature of the thiazole ring, influenced by the attached pyridine moiety, dictates the regioselectivity of substitution reactions. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. pharmaguideline.com

A common strategy for introducing substituents at the C5 position involves the synthesis of a thiazole ring that already bears the desired functional group or a precursor that can be subsequently modified. This is often achieved through variations of the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides. For instance, the reaction of an appropriately substituted α-haloketone with a pyridine-2-carbothioamide (B155194) can yield a 2-(pyridin-2-yl)thiazole with a specific substituent at the 4 or 5-position of the thiazole ring. researchgate.net

Direct substitution on a pre-formed 2-(pyridin-3-yl)thiazole core is also a viable approach. Electrophilic substitution reactions, such as halogenation and nitration, can be employed to introduce functional groups. Due to the electron-donating effect of the sulfur atom, electrophiles preferentially attack the C5 position of the thiazole ring. pharmaguideline.com For example, bromination can be achieved using N-bromosuccinimide (NBS) to yield the 5-bromo derivative, which can then serve as a handle for further functionalization through cross-coupling reactions.

Another powerful method for introducing substituents is through the metalation of the thiazole ring, followed by quenching with an electrophile. Deprotonation at the C2 position of the thiazole ring can be achieved using strong organolithium bases. pharmaguideline.com However, for substitutions at other positions, a directed metalation approach or a halogen-metal exchange on a pre-functionalized thiazole ring is often necessary. znaturforsch.com For instance, a 5-bromothiazole (B1268178) derivative can undergo lithium-halogen exchange, and the resulting organolithium species can react with a variety of electrophiles to introduce alkyl, aryl, or other functional groups.

The introduction of an amino group at the C5 position can be accomplished by using α-aminonitriles in a modified Cook-Heilborn synthesis, which react with agents like carbon disulfide to form 5-aminothiazoles. pharmaguideline.com These amino-substituted thiazoles can then be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a range of other substituents.

The following table summarizes various substitution patterns on the thiazole ring of pyridinyl-thiazole analogues and the synthetic methods employed.

| Substituent at C5-position | Synthetic Method | Precursor | Reagents | Reference |

| Bromo | Electrophilic Halogenation | 2-(Pyridin-3-yl)thiazole | N-Bromosuccinimide (NBS) | pharmaguideline.com |

| Nitro | Electrophilic Nitration | 2-(Pyridin-3-yl)thiazole | Nitrating mixture (HNO₃/H₂SO₄) | mdpi.com |

| Amino | Cook-Heilborn Synthesis | α-Aminonitrile | Carbon disulfide | pharmaguideline.com |

| Aryl | Hantzsch Thiazole Synthesis | Pyridine-3-carbothioamide | α-Bromoarylketone | researchgate.net |

| Alkyl | Metalation-Alkylation | 5-Bromo-2-(pyridin-3-yl)thiazole | n-BuLi, Alkyl halide | znaturforsch.com |

Green Chemistry Protocols in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives, to minimize environmental impact and improve efficiency. These protocols focus on the use of safer solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of pyridinyl-thiazole compounds. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. rsc.orgnih.gov For example, the Hantzsch synthesis of thiazoles can be performed under microwave irradiation, often in solvent-free conditions or using green solvents like ethanol (B145695) or water, which dramatically reduces the reaction time from hours to minutes. derpharmachemica.commdpi.com

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully employed for the synthesis of thiazole derivatives. Sonication can enhance reaction rates by creating localized high temperatures and pressures through acoustic cavitation. znaturforsch.comresearchgate.net This method has been used for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions, resulting in high yields and easy work-up. znaturforsch.com The use of ultrasound can also facilitate reactions at lower temperatures, thus minimizing the formation of byproducts.

The use of eco-friendly solvents and catalysts is a cornerstone of green chemistry. Water has been explored as a solvent for the synthesis of thiazolo[3,2-a]pyridine derivatives through multi-component reactions, offering a safe and environmentally benign alternative to volatile organic solvents. acs.org Biocatalysts, such as chitosan (B1678972) and its derivatives, have been investigated as recyclable and biodegradable catalysts for the synthesis of thiazoles. nih.gov These natural polymers can act as heterogeneous catalysts, simplifying product purification and reducing waste. For instance, a chitosan-based hydrogel has been used as a biocatalyst for the ultrasound-assisted synthesis of novel thiazole derivatives, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. nih.gov

The following table provides a comparison of conventional and green synthetic methods for the synthesis of thiazole derivatives, highlighting the advantages of the latter.

| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |

| Hantzsch Thiazole Synthesis | Reflux in ethanol for several hours | Microwave irradiation in ethanol for minutes | Reduced reaction time, higher yields, energy efficiency | derpharmachemica.commdpi.com |

| Thiazole Synthesis | Conventional heating in organic solvents | Ultrasound irradiation, solvent-free | Shorter reaction times, higher yields, reduced solvent waste | znaturforsch.comresearchgate.net |

| Multi-component Reaction | Reflux in organic solvents | Reaction in water under microwave irradiation | Use of a green solvent, faster reaction | acs.org |

| Catalysis | Homogeneous acid or base catalysts | Recyclable chitosan-based biocatalyst | Catalyst reusability, biodegradability, simplified work-up | nih.gov |

In Vitro Biological Activity Spectrum of 6 5 Methylthiazol 2 Yl Pyridin 3 Ol and Analogues

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

The potential of pyridine-thiazole analogues as anticancer agents has been extensively investigated through in vitro cell-based assays. These studies aim to determine the ability of these compounds to inhibit the growth of cancer cells (antiproliferative effects) and to kill them outright (cytotoxic effects).

Evaluation in Diverse Cancer Cell Lines (e.g., leukemia, lung, breast, colon, glioblastoma)

Analogues of 6-(5-Methylthiazol-2-yl)pyridin-3-ol have demonstrated a broad spectrum of antiproliferative and cytotoxic activity against a panel of human cancer cell lines derived from various tissues.

Leukemia: Certain pyridine-thiazole hybrids have shown notable activity against leukemia cell lines. For instance, compound 3 , a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, was particularly potent against the HL-60 acute promyelocytic leukemia cell line with a half-maximal inhibitory concentration (IC50) of 0.57 µM bohrium.com. Other analogues demonstrated moderate activity against leukemia cell lines such as K-562, SR, and CCRF-CEM bohrium.com.

Lung Cancer: Significant cytotoxic effects have been observed in non-small cell lung cancer (NSCLC) cell lines. A chalcone-1,3,4-thiadiazole hybrid, ZW97 , displayed potent, concentration-dependent inhibition of cell proliferation in NCI-H460, NCI-H3122, and HCC-44 lung cancer cells, with IC50 values of 0.15 µM, 1.17 µM, and 2.06 µM, respectively . Another analogue, 3 (isoindole-thiazole derivative), was most potent against the HOP-62 lung cancer cell line biointerfaceresearch.com. Further studies on 1,3-diarylpyrazolone analogues also identified compounds with high activity (IC50 ~2 µM) against A549 and NCI-H522 NSCLC cell lines nih.gov.

Breast Cancer: The antiproliferative activity of these compounds has been widely evaluated in breast cancer cell lines. Pyridine-thiazolidin-4-one hybrids were assessed against the MCF-7 cell line nih.gov. A series of novel N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides showed potent activity against MCF-7 cells, with compounds 6b , 6i , and 6j having IC50 values of 11.50 µM, 8.38 µM, and 11.67 µM, respectively nih.gov. Thiazole (B1198619) derivatives have also been tested against the triple-negative breast cancer cell line MDA-MB-231 nih.govmdpi.com.

Colon Cancer: In vitro studies have confirmed the activity of pyridine-thiazole analogues against colon carcinoma cell lines. The isoindole-thiazole derivative 3 showed a certain sensitivity profile towards colon cancer cell lines in the NCI-60 panel biointerfaceresearch.com. Thiazolyl-bis-pyrrolo[2,3-b]pyridines, which are nortopsentin analogues, inhibited the growth of HCT-116 colorectal cancer cells at low micromolar concentrations bohrium.com. Additionally, 4-thiazolidinone derivatives have been tested against a panel of five human colon carcinoma cell lines, including HT-29, which has high COX-2 expression mdpi.com.

Glioblastoma: The cytotoxic potential of these analogues extends to central nervous system cancers. Piplartine analogues were evaluated against human U87MG glioblastoma cells, with some compounds demonstrating a marked concentration-dependent inhibitory effect biointerfaceresearch.com. The isoindole-thiazole compound 3 also showed potent cytotoxic effects against the CNS cancer cell line SF-539 biointerfaceresearch.com. Other studies have demonstrated the cytotoxic effects of various statins and thiazolidinediones on glioblastoma cell lines U87, U138, and LN405 researchgate.net.

| Compound/Analogue Class | Cancer Type | Cell Line(s) | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | Leukemia | HL-60 | 0.57 µM | bohrium.com |

| Chalcone-1,3,4-thiadiazole hybrid (ZW97) | Lung | NCI-H460 | 0.15 µM | |

| Chalcone-1,3,4-thiadiazole hybrid (ZW97) | Lung | NCI-H3122 | 1.17 µM | |

| Chalcone-1,3,4-thiadiazole hybrid (ZW97) | Lung | HCC-44 | 2.06 µM | |

| Imidazo[2,1-b]thiazole analogue (6i) | Breast | MCF-7 | 8.38 µM | nih.gov |

| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Colon | HCT-116 | Low µM range | bohrium.com |

| Isoindole-thiazole derivative (3) | Glioblastoma (CNS) | SF-539 | Potent cytotoxicity | biointerfaceresearch.com |

Assessment of Selectivity against Tumorigenic versus Non-Tumorigenic Cells

A critical aspect of anticancer drug development is selectivity: the ability of a compound to preferentially target cancer cells while sparing normal, healthy cells. Several studies have evaluated pyridine-thiazole analogues for their selective cytotoxicity.

The chalcone-1,3,4-thiadiazole hybrid ZW97 was examined for its effect on BEAS2B, a non-cancerous human bronchial epithelium cell line. It exhibited no cytotoxicity against these cells, with an IC50 value greater than 64 µM, indicating a high degree of selectivity for lung cancer cells over normal lung epithelial cells . Similarly, the pyridine-thiazole derivative 3 showed high antiproliferative activity against the HL-60 leukemia line (IC50 = 0.57 µM) while having a significantly higher IC50 of >50 µM in pseudo-normal human cell lines, suggesting a favorable selectivity profile bohrium.com.

Further studies on novel imidazo[2,1-b]thiazole derivatives revealed that compounds 6b , 6i , and 6j , which were potent against the MCF-7 breast cancer cell line, were non-cytotoxic toward the non-tumorigenic MCF-10A breast epithelial cell line nih.gov. For example, compound 6i had an IC50 of 8.38 µM against MCF-7 cells but an IC50 of 54.63 µM against MCF-10A cells nih.gov. Likewise, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were found to be safe when tested against mouse fibroblast BALB/c 3T3 cells and non-tumorigenic MCF-10A cells, with some analogues showing a high selective index (SI) for cancer cells acs.org. The evaluation of pyridine-thiazole hybrids against the normal fibroblast cell line WI38 also showed that promising anticancer compounds had weak cytotoxic effects on these normal cells .

| Compound/Analogue | Cancer Cell Line (IC50) | Non-Tumorigenic Cell Line (IC50) | Selectivity Indication | Source |

|---|---|---|---|---|

| Chalcone-1,3,4-thiadiazole hybrid (ZW97) | NCI-H460 (0.15 µM) | BEAS2B (>64 µM) | High selectivity for lung cancer cells | |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | HL-60 (0.57 µM) | Pseudo-normal human cells (>50 µM) | Selective for leukemia cells | bohrium.com |

| Imidazo[2,1-b]thiazole analogue (6i) | MCF-7 (8.38 µM) | MCF-10A (54.63 µM) | Selective for breast cancer cells | nih.gov |

| Pyridine-thiazole hybrid (7) | MCF-7 (5.36 µM) | WI38 (22.82 µM) | Weak cytotoxicity on normal cells |

Evaluation of Anti-inflammatory Potential

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Consequently, compounds with anti-inflammatory properties are of significant therapeutic interest. Analogues of this compound have been investigated for their potential to mitigate inflammatory processes.

Inhibition of Protein Denaturation Models

Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. A series of pyridine- and thiazole-based hydrazides were evaluated in vitro for their anti-inflammatory capacity using the bovine serum albumin (BSA) denaturation method bohrium.comnih.govnih.gov.

In this assay, heat-induced denaturation of BSA was used as a model for protein denaturation. The study found that the synthesized hydrazide derivatives inhibited protein denaturation in a concentration-dependent manner, with IC50 values ranging from 46.29 to 100.60 µg/mL nih.govnih.gov. Compound 5l , which contains a 4-hydroxy-3-methoxyphenyl group, showed the highest inhibition, while compound 5g , with a 4-benzyloxyphenyl group, exhibited the lowest nih.govnih.gov. Diclofenac sodium was used as a standard reference drug in these studies nih.gov.

| Compound Series | Assay Method | Activity Range (IC50) | Reference Drug | Source |

|---|---|---|---|---|

| Pyridine-Thiazole-Based Hydrazides (5a-l) | Inhibition of Bovine Serum Albumin (BSA) Denaturation | 46.29 - 100.60 µg/mL | Diclofenac Sodium | bohrium.comnih.govnih.gov |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are also being explored at the molecular level by investigating their interaction with key inflammatory pathways. In silico molecular docking studies have suggested that pyridine-thiazole hydrazides may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are critical mediators of inflammation nih.govnih.govnih.gov.

Furthermore, an in vitro study on BJ-1108 , a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, demonstrated its ability to ameliorate cytokine-induced reactive oxygen species (ROS) generation in Caco-2 cells in a dose-dependent manner. This study also showed that BJ-1108 suppressed key inflammatory signaling pathways, including the NF-κB, PI3K/AKT, and ERK pathways researchgate.net. While some pyridine-thiazole hybrids have shown good to moderate anti-inflammatory activity in vivo, the underlying pathway modulation continues to be an area of active investigation biointerfaceresearch.com.

Antimicrobial Activity Studies

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyridine-thiazole scaffold has been identified as a promising structure for the development of novel antibacterial and antifungal drugs.

A wide range of analogues have been synthesized and tested against various microbial strains. A series of pyridine-thiazole hydrazides showed significant activity against both bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs nih.gov. For example, compound 5j demonstrated MIC values as low as the standards against the tested strains nih.gov.

In another study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened, and compound 3g was found to have a potent inhibitory effect against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, with a MIC value of 0.21 µM mdpi.com. It also showed activity against the fungus Candida albicans (MIC = 0.83 µM) mdpi.com. Other research has highlighted the broad-spectrum antibacterial activity of quaternized pyridine-thiazole-pleuromutilin derivatives, which were effective against clinical methicillin-resistant Staphylococcus aureus (MRSA) isolates nih.gov. The antimicrobial activity of these compounds often depends on the specific substitutions on the core structure, with different analogues showing varying potency against Gram-positive bacteria, Gram-negative bacteria, and fungi nih.govresearchgate.net.

| Compound/Analogue Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Thiazolo[4,5-b]pyridin-2-one (3g) | P. aeruginosa (Gram-negative) | 0.21 µM | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one (3g) | E. coli (Gram-negative) | 0.21 µM | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one (3g) | C. albicans (Fungus) | 0.83 µM | mdpi.com |

| Pyridine-Thiazole Hydrazides (e.g., 5j) | Various bacteria and fungi | Comparable to standard drugs | nih.gov |

| Quaternized Pyridine-Thiazole-Pleuromutilins | Methicillin-Resistant S. aureus (MRSA) | Potent activity | nih.gov |

| 4-Pyridine Thiazole hybrid (4c) | S. aureus & B. cereus (Gram-positive) | 0.02 mM | nih.gov |

Antibacterial Spectrum and Efficacy

The antibacterial potential of compounds structurally related to this compound has been evaluated against a range of pathogenic bacteria. Novel thiazole derivatives have demonstrated selective and potent bactericidal effects, particularly against Gram-positive pathogens. semanticscholar.org For instance, certain analogues showed profound activity against Staphylococcus aureus, including strains with genetically defined resistance mechanisms, with Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL. semanticscholar.org

In a study focusing on isosteric replacement, oxazole-containing analogues of 2-aminothiazole derivatives were synthesized and tested. These compounds exhibited high activity against mycobacteria, with one derivative showing a MIC of 3.13 µg/mL against Mycobacterium tuberculosis H37Ra. nih.gov Another series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives displayed good growth inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) with MICs ranging from 0.25–4 μg/mL. mdpi.com Furthermore, newly designed pyridinone and pyrazole derivatives have shown weak to good antibacterial activity against various bacterial strains. johnshopkins.edu

Thiazolo[4,5-b]pyridine derivatives have also been investigated, with one compound in particular displaying a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a MIC value of 0.21 µM. semanticscholar.org

Table 1: Antibacterial Activity of Selected Analogues

| Compound Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Thiazole Derivatives | Staphylococcus aureus | 1-2 µg/mL | semanticscholar.org |

| Oxazole-containing Analogues | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | nih.gov |

| Fluoroquinolone Derivatives | Methicillin-resistant S. epidermidis | 0.25–4 µg/mL | mdpi.com |

| Thiazolo[4,5-b]pyridines | P. aeruginosa & E. coli | 0.21 µM | semanticscholar.org |

Antifungal Spectrum and Efficacy

Analogues of this compound have also been screened for their effectiveness against various fungal pathogens. Research has shown that novel thiazole derivatives possess antifungal activity against azole-resistant Aspergillus fumigatus, and some exhibited efficacy against multidrug-resistant yeasts like Candida auris. semanticscholar.org

In a separate investigation, a series of 6-substituted phenyl-2-[{(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl}-methyl]-2,3,4,5-tetrahydropyridazin-3-one compounds were tested against five fungal species. A derivative with a chloro substituent demonstrated the highest activity against all tested species, which included Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium. nih.gov Similarly, screening of 2,4,5 trisubstituted-1,2,3-triazole analogues identified several compounds as promising antifungal agents against five fungal strains, with some showing high selectivity against Candida tropicalis with a MIC of 0.49 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Analogues

| Compound Class | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Thiazole Derivatives | Azole-resistant A. fumigatus | Activity Reported | semanticscholar.org |

| 1,2,4-Triazole Derivatives | C. albicans, T. rubrum, A. flavus, etc. | Activity Reported | nih.gov |

| 1,2,3-Triazole Analogues | Candida tropicalis | 0.49 µg/mL | mdpi.com |

| 1,2,3-Triazole Analogues | Aspergillus niger | 0.98 µg/mL | mdpi.com |

Antioxidant Activity Assessment (e.g., DPPH Free Radical Scavenging Assays)

The antioxidant capacity of thiazole and pyridine (B92270) derivatives has been explored using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of a compound to donate an electron, which is a key aspect of antioxidant activity. mdpi.com

A study on 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines found that several synthesized compounds showed good to moderate radical scavenging activity when compared to the standard butylated hydroxyanisole. niscpr.res.in Two compounds, in particular, exhibited good antioxidant activity with IC50 values of 79 and 92 respectively. niscpr.res.in Another series of novel thiazolyl-polyphenolic compounds also demonstrated substantial antioxidant activity, with some compounds showing enhanced activity compared to established standards like ascorbic acid and Trolox in both DPPH and ABTS assays. mdpi.com Furthermore, research on new thiazole and pyrazolo[5,1-c] mdpi.comniscpr.res.injchemrev.comtriazole derivatives confirmed that all investigated substances demonstrated antioxidant activity in the DPPH assay. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Selected Analogues

| Compound Class | IC50 Value | Standard | Reference |

|---|---|---|---|

| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines (Compound 6a) | 79 | Butylated hydroxyanisole | niscpr.res.in |

| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines (Compound 6b) | 92 | Butylated hydroxyanisole | niscpr.res.in |

| Thiazolyl-polyphenolic Compounds | Enhanced activity | Ascorbic acid, Trolox | mdpi.com |

Neuroprotective Activity Investigations

Thiazole-containing compounds have been investigated for their potential as neuroprotective agents. Derivatives of thiazole-carboxamide have been identified as significant negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These compounds potently inhibit AMPAR-mediated currents and enhance deactivation rates, suggesting potential therapeutic value in neurological disturbances characterized by excitotoxicity. mdpi.com

Research into methylthiazole derivatives has led to the identification of a 3-(1H-1,2,3-triazole-4-yl)-pyridine fragment as a potential neuroprotective pharmacophore. nih.gov Specific compounds incorporating this fragment were found to be excellent neuroprotectants in in vitro bioassays. nih.gov The structure-activity relationship indicated that both the triazole and the 3-pyridyl moieties are critical for the neuroprotective effects. nih.gov Additionally, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) showed neuroprotective effects in a zebrafish model by reducing neurodegenerative markers. nih.gov

Anticonvulsant Activity Screening

The anticonvulsant properties of various heterocyclic compounds analogous to the core structure have been a subject of significant research. A series of 1-(thiazol-2-yl)pyrrolidin-2-one and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives were synthesized and evaluated in pentylenetetrazole (PTZ), picrotoxin, and maximal electroshock (MES) seizure models. researchgate.net The most active compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed a median effective dose (ED50) of 18.4 mg/kg in the PTZ test in mice. researchgate.net

In other studies, new derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were assessed, with several compounds showing anticonvulsant activity in the MES and 6 Hz seizure tests. nih.gov One compound, in particular, was also active in the subcutaneous pentylenetetrazole (scPTZ) test, protecting 50% of the tested animals. nih.gov Furthermore, preliminary screening of substituted 1,5-benzothiazepine derivatives identified several compounds as being active in the MES model at doses of 30 and 100 mg/kg. japsonline.com

Table 4: Anticonvulsant Activity of Selected Analogues

| Compound Class | Seizure Model | Activity (ED50) | Reference |

|---|---|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | PTZ | 18.4 mg/kg | researchgate.net |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative | scPTZ | Protected 50% of animals | nih.gov |

| Substituted 1,5-benzothiazepines | MES | Active at 30 & 100 mg/kg | japsonline.com |

Other Reported Biological Activities (e.g., antidiabetic, anti-HIV)

Beyond the aforementioned activities, analogues of this compound have been explored for other therapeutic applications.

Antidiabetic Activity: Pyridine derivatives have been identified as promising leads for the management of diabetes mellitus. jchemrev.com Aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been tested for their α-amylase inhibitory activity, a key target in controlling postprandial hyperglycemia. mdpi.com Several of these compounds showed excellent inhibition, with IC50 values around 5 µM. mdpi.com Similarly, novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones were evaluated for their inhibitory activity toward both α-amylase and α-glucosidase enzymes, with one compound exhibiting an IC50 of 5.76 µg/mL against α-glucosidase. nih.gov

Anti-HIV Activity: A series of novel thiazolidin-4-ones were designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov An in vitro HIV-1 RT kit assay revealed that several of the synthesized compounds could effectively inhibit RT activity. The most potent compounds, which featured an ethyl group at the 5-position on the N-3 pyrimidine ring, exhibited IC50 values of 0.26 µM and 0.23 µM. nih.gov

Table 5: Other Biological Activities of Selected Analogues

| Activity | Compound Class | Target/Assay | IC50 / Activity | Reference |

|---|---|---|---|---|

| Antidiabetic | Pyrazolo[3,4-b]pyridines | α-amylase inhibition | ~5 µM | mdpi.com |

| Antidiabetic | Thioxoimidazolidin-4-ones | α-glucosidase inhibition | 5.76 µg/mL | nih.gov |

| Anti-HIV | Thiazolidin-4-ones | HIV-1 Reverse Transcriptase | 0.23 µM | nih.gov |

Molecular Mechanism of Action Investigations of 6 5 Methylthiazol 2 Yl Pyridin 3 Ol

Cellular Pathway Modulation

The influence of 6-(5-methylthiazol-2-yl)pyridin-3-ol on cellular signaling cascades, particularly those governing cell fate and genetic integrity, is a key area of research.

Currently, there is a lack of specific studies directly investigating the DNA binding properties and the potential of this compound to induce genetic instability. Research on structurally related compounds containing pyridine (B92270) and thiazole (B1198619) rings has explored their interactions with DNA; however, direct evidence for this compound is not available in the current scientific literature.

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. nih.govnih.govbiosynth.commdpi.commdpi.com Cellular stress can lead to the activation of BH3-only proteins, which inhibit the anti-apoptotic Bcl-2 members, allowing the pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov This event triggers the release of cytochrome c, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov

While direct studies on the specific apoptotic pathways modulated by this compound are limited, research on derivatives of 2-amino-5-benzylthiazole has shown that these compounds can induce apoptosis in human leukemia cells. This is achieved by increasing the levels of the pro-apoptotic protein Bim and decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, these derivatives have been observed to induce the cleavage of PARP1 and caspase-3, key events in the execution phase of apoptosis. nih.gov

Enzyme Inhibition Profiling

The ability of this compound and its analogs to inhibit the activity of various enzymes is a significant aspect of its molecular mechanism of action.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Compounds containing thiazole and pyridine moieties have been extensively studied as kinase inhibitors.

Cyclin-Dependent Kinases (CDKs):

CDK9: This kinase is involved in the regulation of transcription. A series of 4-thiazol-2-anilinopyrimidine derivatives have been investigated for their effects on CDK9 potency and selectivity. One of the most selective compounds, 12u, was found to inhibit CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 versus CDK2. nih.gov

CDK4/6: These kinases are key regulators of the cell cycle. A series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives have been identified as potent CDK4/6 inhibitors. nih.gov For instance, compound 3c displayed high potency and selectivity for CDK4/6 with IC50 values of 0.710 nM and 1.10 nM, respectively. nih.gov Another compound, Ribociclib, inhibits CDK4 and CDK6 with IC50 values of 10 nM and 39 nM, respectively. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. A number of thiazole-based analogs have been synthesized and evaluated for their inhibitory activity towards VEGFR-2. biosynth.com For example, a compound possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. biosynth.com Another study on thiazolidine-2,4-dione derivatives identified a compound (compound 22) with a potent anti-VEGFR-2 efficacy, showing an IC50 value of 0.079 μM. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is primarily expressed in leukocytes and is a target for B-cell malignancies. A novel series of aminothiazole-pyridine containing PI3Kδ inhibitors has been discovered. aatbio.com Compound 15i (CHMFL-PI3KD-317) from this series displays an IC50 of 6 nM against PI3Kδ. aatbio.com

c-Src and p38 Mitogen-Activated Protein Kinase (MAPK):

c-Src: This is a non-receptor tyrosine kinase involved in cell growth and differentiation. Certain 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles with heteroaryl groups at the C-2 position have been identified as inhibitors of Src kinase activity. nih.gov

p38 MAPK: This kinase is involved in cellular responses to stress. A methylsulfanylimidazole compound, (S)-p38 MAPK inhibitor III, inhibits p38 MAP kinase with an IC50 of 0.90 µM in vitro. caymanchem.com Additionally, novel benzothiazole (B30560) derivatives have been evaluated for their p38α MAPK inhibition, with one compound showing an IC50 value of 0.031 ± 0.14 μM. nih.gov

Interactive Data Table: Kinase Inhibition by Thiazole and Pyridine Derivatives

| Kinase Target | Compound Class/Example | IC50/Ki Value |

| CDK9 | 4-thiazol-2-anilinopyrimidine (12u) | 7 nM nih.gov |

| CDK4 | 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine (3c) | 0.710 nM nih.gov |

| CDK6 | 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine (3c) | 1.10 nM nih.gov |

| CDK4 | Ribociclib | 10 nM mdpi.com |

| CDK6 | Ribociclib | 39 nM mdpi.com |

| VEGFR-2 | 4-chlorophenylthiazole derivative | 51.09 nM biosynth.com |

| VEGFR-2 | Thiazolidine-2,4-dione derivative (22) | 0.079 µM nih.gov |

| PI3Kδ | Aminothiazole-pyridine derivative (15i) | 6 nM aatbio.com |

| p38 MAPK | (S)-p38 MAPK inhibitor III | 0.90 µM caymanchem.com |

| p38α MAPK | Benzothiazole derivative | 0.031 ± 0.14 μM nih.gov |

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). A series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives have been designed as novel acetylcholinesterase inhibitors. Most of these target compounds exhibited varying levels of inhibition at a concentration of 10 µM. Another study on pyridine derivatives with a carbamic function identified a potent human AChE inhibitor (compound 8) with an IC50 of 0.153 ± 0.016 μM. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process implicated in cancer metastasis. nih.govmdpi.comnih.gov The development of MMP inhibitors has been a strategy in cancer therapy. nih.govmdpi.com However, specific inhibitory activity of this compound against MMPs has not been reported.

Interactive Data Table: Other Enzyme Inhibition

| Enzyme Target | Compound Class/Example | Inhibition Data |

| Acetylcholinesterase (human) | Pyridine derivative with carbamic function (8) | IC50 = 0.153 ± 0.016 μM nih.gov |

| Acetylcholinesterase (human) | 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives | Varying inhibition at 10 µM |

Receptor Binding Studies (e.g., G-protein coupled receptors)

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are crucial for signal transduction and are prominent drug targets. The potential for this compound to interact with these receptors is an area of scientific curiosity. However, a comprehensive search of published scientific literature and bioactivity databases reveals no specific receptor binding data for this compound.

Standard pharmacological profiling would involve screening the compound against a panel of known receptors to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator). Techniques such as radioligand binding assays, fluorescence-based assays, and functional cellular assays measuring downstream signaling events (e.g., cAMP or calcium mobilization) are commonly employed for this purpose.

As of the current date, no such data for this compound has been made publicly available. Therefore, its receptor binding profile and its potential effects on GPCRs or any other receptor class remain uncharacterized.

Structure Activity Relationship Sar Studies of 6 5 Methylthiazol 2 Yl Pyridin 3 Ol Derivatives

Impact of Pyridine (B92270) Ring Substitutions on Biological Efficacy

The pyridine ring is a fundamental component of many biologically active compounds, and its substitution pattern plays a pivotal role in determining the molecule's pharmacological profile. mdpi.comniscpr.res.in Pyridine scaffolds are known to enhance the pharmacological characteristics of drugs due to their weak basicity and aqueous solubility. mdpi.com

Effect of Hydroxyl Group Position and Modifications

The position and chemical nature of the hydroxyl group on the pyridine ring are crucial determinants of biological activity. In pyridinols, the position of the hydroxyl group influences its chemical reactivity; for instance, pyridin-3-ol tends to react at the oxygen atom during aromatic nucleophilic substitution reactions. researchgate.net This reactivity can dictate how the molecule interacts with biological targets.

The presence and positioning of hydroxyl groups on aromatic rings linked to a core structure can significantly impact efficacy. For example, in a series of pyrazolopyridine derivatives, a hydroxyphenyl substitution was found to be a critical factor for inhibiting anaplastic lymphoma kinase (ALK) activity. mdpi.com Furthermore, the relative positioning of multiple hydroxyl groups can enhance specific properties, such as antioxidant activity. Derivatives with an ortho-positioning of two hydroxyl groups (a catechol moiety) have demonstrated greater antioxidant activity compared to resorcinol (B1680541) (meta) or hydroquinone (B1673460) (para) arrangements. mdpi.com Chemical modification of hydroxyl groups, for example through oxidation to introduce carboxyl groups, can also significantly enhance the adsorption capacity and hydrophilicity of molecules. mdpi.com

| Modification | Observed Effect | Potential Implication for Biological Efficacy | Reference |

|---|---|---|---|

| Hydroxyl group at position 3 of pyridine | Reacts at the oxygen atom in nucleophilic substitutions. | Influences interaction with biological targets. | researchgate.net |

| Ortho-dihydroxy (catechol) substitution | Enhanced antioxidant activity compared to meta or para positioning. | Increased potential for neutralizing free radicals. | mdpi.com |

| Oxidation of hydroxyl to carboxyl groups | Increases hydrophilicity and surface carboxyl content. | Can enhance binding and adsorption to targets. | mdpi.com |

| Hydroxyphenyl substitution on related heterocyclic cores | Crucial for potent enzymatic inhibition (e.g., ALK). | Key hydrogen bonding interactions with target residues. | mdpi.com |

Influence of Substituents on Pyridine Nitrogen and Ring

Substituents on the pyridine ring, other than the hydroxyl group, and modifications at the pyridine nitrogen significantly modulate the biological activity. The introduction of various substituents can alter the electronic properties, solubility, and steric profile of the molecule, thereby affecting its interaction with target proteins. rsc.org

| Pyridine Ring Substitution | Example | Impact on Biological Profile | Reference |

|---|---|---|---|

| Electron-withdrawing group | Chlorine (Cl) | Enhanced anticancer efficacy in thiazole-pyridine hybrids. | nih.gov |

| Electron-withdrawing group | Trifluoromethyl (CF3) | Contributed to antifungal activity. | biointerfaceresearch.com |

| Halogen | Chlorine (Cl) | Showed antifungal activity against Candida albicans. | biointerfaceresearch.comresearchgate.net |

| Ring Bioisostere | Pyrazine | Increased solubility but did not improve activity or metabolic stability. | nih.gov |

| Ring Bioisostere | Pyrimidine | Improved solubility but resulted in decreased potency. | nih.gov |

Role of the 5-Methylthiazol-2-yl Moiety in Activity and Selectivity

The thiazole (B1198619) ring and its substituents are integral to the activity of many pharmaceutical compounds. fabad.org.tr The 5-methylthiazol-2-yl moiety in the parent compound contributes significantly to its biological profile through specific electronic and steric interactions.

Significance of the Methyl Group at Position 5 of Thiazole

The methyl group at the C5 position of the thiazole ring is not merely a passive substituent. The electronic properties of the thiazole ring make the C5 position the most favorable site for electrophilic substitution. ias.ac.inwikipedia.org The presence of a methyl group at this position influences this reactivity and can introduce a key hydrophobic interaction with the biological target. This hydrophobic character was found to be significant for the anti-inflammatory activity of certain benzylidene-thiazolidinone derivatives derived from 2-amino-5-methylthiazole. mdpi.com While direct studies on the necessity of the C5-methyl group in 6-(5-methylthiazol-2-yl)pyridin-3-ol are limited, its role in modulating electronic properties and providing a site for hydrophobic binding is a critical aspect of its SAR.

Effects of Substitutions at Position 2 of Thiazole

The C2 position of the thiazole ring is crucial as it serves as the attachment point for the pyridine ring. This position is known to be susceptible to nucleophilic substitution, and its proton is acidic, making it a reactive center. nih.govwikipedia.org Modifications at this position, or the nature of the group attached to it, profoundly impact biological activity.

SAR studies on various thiazole-containing compounds have demonstrated the importance of the C2 substituent. For example, in a series of ALK5 inhibitors, the C2 position was linked to an aminomethylbenzamide moiety, which proved essential for high potency. nih.gov In other studies, the presence of a free amino group at the C2 position was found to be an essential requirement for carbonic anhydrase inhibitory activity. nih.gov Conversely, linking other heterocyclic systems or functional groups to the C2 position has been a successful strategy for developing compounds with diverse activities, including anticonvulsant and anticancer properties. nih.gov This indicates that the linkage and the steric and electronic nature of the group at C2 are paramount for activity and selectivity.

Contribution of Linker Regions to Molecular Activity and Selectivity

In the parent compound this compound, the pyridine and thiazole rings are directly connected. However, introducing a linker region between these two heterocyclic moieties represents a common strategy in medicinal chemistry to optimize activity and selectivity. Linkers are not merely spacers; they can play an indispensable role in orienting the pharmacophoric groups for optimal interaction with the target, as well as influencing properties like stability and binding efficiency. nih.gov

For example, studies on benzothiazole (B30560) derivatives designed as probes for tau protein involved replacing a flexible butadiene bridge with more rigid linkers like 1,2,3-triazole, amide, and ester moieties. rsc.org This modification significantly altered the binding affinity and selectivity of the compounds for their intended biological targets. rsc.org Similarly, research on lytic polysaccharide monooxygenases has shown that the linker region is crucial for activity on polymeric substrates and contributes to the thermal stability of the enzyme. nih.gov Therefore, the hypothetical introduction of a linker between the pyridine and thiazole rings of this compound could profoundly affect its biological profile by altering the molecule's conformation, flexibility, and ability to engage with its target.

| Linker Type (Hypothetical Modification) | Potential Impact on Molecular Properties | Reference |

|---|---|---|

| Amide or Ester | Can alter binding affinity and selectivity for specific protein targets. May introduce hydrogen bonding capabilities. | rsc.org |

| 1,2,3-Triazole | Provides a rigid, stable linker that can change target specificity compared to flexible linkers. | rsc.org |

| Flexible Alkyl/Ether Chain | Increases conformational flexibility, which can be beneficial or detrimental depending on the target's binding site topology. Can influence thermostability. | nih.gov |

Stereochemical Considerations and Enantioselectivity in Analogues

The introduction of chiral centers into analogues of this compound can lead to the formation of enantiomers or diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit profound differences in their biological activity, potency, and pharmacokinetic profiles. This phenomenon, known as enantioselectivity, arises from the differential interactions of the stereoisomers with their chiral biological targets, such as enzymes and receptors.

In the broader context of pyridine-thiazole hybrids, the importance of stereochemistry has been recognized. For instance, the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine derivatives highlights the significance of obtaining enantiomerically pure building blocks for the construction of more complex and biologically active molecules. Although not directly reporting on the SAR of this compound analogues, such studies underscore the general principle that the spatial orientation of substituents on the pyridine ring can significantly influence molecular interactions.

Generally, in structure-activity relationship (SAR) studies, if a chiral center is introduced into a molecule, it is common practice to resolve the enantiomers and evaluate their biological activity separately. This allows researchers to determine if the desired pharmacological effect is associated with a specific stereoisomer. For example, a hypothetical analogue of this compound could have a chiral substituent attached to the pyridine or thiazole ring. The (R)- and (S)-enantiomers of this analogue would then be synthesized or separated and their activities compared.

The differential activity between enantiomers can be dramatic, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. Therefore, the development of a single enantiomer drug (an enantiopure drug) is often a key objective in medicinal chemistry.

While specific data tables detailing the enantioselectivity of this compound analogues are not available in the reviewed literature, the following table illustrates a hypothetical scenario of how such data would be presented, based on common practices in medicinal chemistry research.

Hypothetical Enantioselectivity Data for a Chiral Analogue

| Compound | Enantiomer | Target Binding Affinity (IC50, nM) |

|---|---|---|

| Analogue X | Racemate | 50 |

| (R)-enantiomer | 5 |

In this hypothetical example, the (R)-enantiomer is 100-fold more potent than the (S)-enantiomer, demonstrating clear enantioselectivity. Such findings would strongly support the development of the (R)-enantiomer as a single-isomer drug candidate.

The synthesis of enantiomerically pure analogues can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, or the use of chiral starting materials. The choice of method depends on the specific chemical structure of the analogue and the feasibility of the synthetic route.

Computational and Theoretical Studies of 6 5 Methylthiazol 2 Yl Pyridin 3 Ol

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In studies involving derivatives and analogs of 6-(5-Methylthiazol-2-yl)pyridin-3-ol, molecular docking has been instrumental in predicting their binding affinities to various biological targets. For instance, novel thiazolyl-pyrazole derivatives were docked against the active site of the epidermal growth factor receptor kinase (EGFR), with some compounds showing promising binding affinities. nih.gov Similarly, docking studies of thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety have been conducted to examine their potential inhibitory activity against DNA gyrase, with docking scores ranging from -6.4 to -9.2 kcal/mol. researchgate.net

The process typically involves preparing the protein structure, defining the binding site, and then algorithmically sampling different ligand conformations and orientations within that site. The results are then scored based on a function that estimates the binding free energy. This information helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of benzothiazole-thiazole hybrids, molecular docking provided information on binding patterns within regions of the p56lck enzyme. biointerfaceresearch.com

| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Key Findings |

| Thiazolyl-pyrazole derivatives | EGFR Kinase | -1.3 to -3.4 | Identified compounds with promising binding affinities. nih.gov |

| Thiazole-pyridine hybrids | DNA Gyrase | -6.4 to -9.2 | Predicted potential inhibitory activity. researchgate.net |

| Triphenylamine-linked pyridine/thiazole analogues | Selected Proteins | Up to -9.3507 | Demonstrated proper binding within active sites. nih.gov |

| 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives | FGFR4 Kinase | - | Elucidated structure-activity relationships. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties) and the experimentally determined activity of a set of compounds. nih.gov

For scaffolds related to this compound, QSAR modeling has been employed to predict the biological activities of new, unsynthesized compounds. amazonaws.commdpi.com The process involves several key steps:

Data Set Preparation: A set of molecules with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model correlating the descriptors with biological activity. dergipark.org.tr

Model Validation: The predictive power of the model is rigorously tested. medcraveonline.com

For example, a 3D-QSAR model was developed for 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which showed a significant contribution of electrostatic (66.14%) and steric (13.84%) fields to their anti-inflammatory activity. nih.gov Such models are invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is used to identify these key features from a set of active compounds and can then be used as a 3D query to search large chemical databases for novel molecules with similar features, a process known as virtual screening. nih.gov

This approach has been applied to classes of compounds structurally related to this compound. For instance, a pharmacophore model for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors was generated, containing two aromatic rings and one hydrogen bond acceptor feature. researchgate.net Similarly, pharmacophore models have been developed for thiazolo[4,5-b]pyridine-2-one derivatives to explore their potential as inhibitors of enzymes in the arachidonic acid cascade. nuph.edu.ua Virtual screening campaigns using such models can rapidly identify potential hit compounds from vast chemical libraries for further experimental testing. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information about the conformational changes and flexibility of both the ligand and the protein upon binding, offering a more dynamic picture than static docking models.

For compounds analogous to this compound, MD simulations have been used to assess the stability of the ligand-protein complex. For example, simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase showed that the complex stabilized after 25 ns with minor perturbations. nih.gov These simulations can reveal important information about the binding stability and the role of specific interactions over time, which is crucial for understanding the mechanism of action. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not only determined by its potency but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to estimate these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. mdpi.commdpi.com

For various thiazole and pyridine derivatives, in silico ADME predictions have been performed. nih.gov These studies typically calculate a range of properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. mdpi.comalliedacademies.org

Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is crucial to avoid drug-drug interactions. mdpi.com

Excretion: Properties related to the elimination of the compound from the body are assessed.

For example, an ADMET investigation of thiazole-pyridine hybrids was conducted using the SwissADME platform. mdpi.com In another study, the pharmacokinetic profile of thiadiazole inhibitors was calculated using the QikProp program. amazonaws.com These predictions help in the early identification of potential liabilities and guide the optimization of compounds to improve their pharmacokinetic profiles. nih.gov

| ADME Property | Prediction for Related Compounds | Significance |

| Human Intestinal Absorption (HIA) | Generally predicted to be high for many derivatives. mdpi.com | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Often predicted to be high. mdpi.com | Suggests good absorption across the intestinal wall. |

| CYP Inhibition | Varies among derivatives; some show potential inhibition of specific isoforms like CYP2C19 and CYP2D6, while many do not inhibit the critical CYP3A4. mdpi.com | Important for assessing the risk of drug-drug interactions. |

| Drug-Likeness | Most related compounds are predicted to comply with Lipinski's rule of five. mdpi.com | Suggests favorable physicochemical properties for a potential oral drug. |

Electronic Structure Analysis (e.g., HOMO-LUMO calculations)

Electronic structure analysis, particularly the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. materialsciencejournal.org

For molecules containing thiazole and pyridine rings, Density Functional Theory (DFT) has been used to perform these calculations. dergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more reactive and can easily undergo electronic transitions. researchgate.net For instance, the HOMO-LUMO energy gap for the Alpidem molecule, an imidazopyridine derivative, was calculated to be low, indicating high chemical reactivity and biological activity. nih.gov This type of analysis helps in understanding the electronic properties that may contribute to the biological activity of this compound and its analogs.

Advanced Preclinical Investigations and Translational Research

In Vitro Selectivity and Efficacy Profiling against Specific Biological Targets

The therapeutic potential of a compound is often defined by its ability to selectively interact with specific biological targets, thereby maximizing efficacy while minimizing off-target effects. Research into compounds structurally related to 6-(5-Methylthiazol-2-yl)pyridin-3-ol has revealed promising selectivity profiles against various targets, particularly in the context of cancer and inflammatory diseases.

Derivatives of pyridine-thiazole have demonstrated notable selectivity for cancer cells over normal cells. For instance, certain novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against a panel of tumor cell lines, including those from colon, breast, and lung carcinomas, glioblastoma, and leukemia. nih.gov In contrast, their cytotoxic effects on normal human keratinocytes were significantly lower, indicating a degree of tumor selectivity. nih.gov

In the realm of targeted cancer therapy, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). One such derivative, compound 6O, displayed potent and highly selective inhibitory activity against FGFR4 over other FGFR family members (FGFR1-3). nih.govresearchgate.netsemanticscholar.org This selectivity is attributed to specific molecular interactions within the kinase domain of the receptor. nih.gov The table below summarizes the in vitro activity of a representative selective FGFR4 inhibitor.

| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |

| Compound 6O | FGFR4 | 10 | >100-fold | >100-fold | >100-fold | nih.govresearchgate.net |

This table is illustrative of the data found for a derivative and not for this compound itself.

Furthermore, some thiazole-based pyridine (B92270) compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibit enzymes like MMP-9, which is involved in cancer metastasis. nih.gov The selectivity of these compounds for cancer cells is a critical aspect of their preclinical evaluation. nih.gov

In the context of neurological disorders, a derivative of pyridin-3-ol, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), has shown high potency and selectivity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs) over other nAChR subtypes. nih.govnih.gov This selectivity for a specific receptor subtype in the central nervous system highlights the potential for developing targeted therapies for neurological and psychiatric conditions. nih.govnih.gov

Investigational Applications in Specific Disease Models

The promising in vitro profiles of pyridine-thiazole and pyridin-3-ol derivatives have led to their investigation in various disease models, providing further evidence of their therapeutic potential.

Cancer:

The anticancer activity of pyridine-thiazole hybrids has been evaluated in numerous cancer cell line models. For example, certain compounds have demonstrated selective antitumor action towards leukemia (K-562, SR), melanoma (SK-MEL-5), and breast cancer (T-47D) cell lines. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce genetic instability in tumor cells. nih.gov

One study on hydrazonothiazole-based pyridine compounds revealed potent cytotoxicity against the A549 lung cancer cell line, with some derivatives showing greater efficacy than the standard chemotherapeutic drug, cisplatin. nih.gov The table below presents the cytotoxic activity of selected pyridine-thiazole derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | Growth Inhibition (%) at 10µM | Reference |

| Pyridine-Thiazole Hybrid 4 | Leukemia (HL-60) | >50 | nih.gov |

| Pyridine-Thiazole Hybrid 6 | Leukemia (K-562) | Selective Action | nih.gov |

| Pyridine-Thiazole Hybrid 6 | Melanoma (SK-MEL-5) | Selective Action | nih.gov |

| Pyridine-Thiazole Hybrid 6 | Breast Cancer (T-47D) | Selective Action | nih.gov |

| Hydrazonothiazole-Pyridine 2m | Lung Cancer (A549) | High Apoptotic Activity | nih.gov |

This table is a compilation of data for different pyridine-thiazole derivatives and not for this compound.

Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated in models of hepatocellular carcinoma (HCC). The selective FGFR4 inhibitor, compound 6O, exhibited strong anti-proliferative activity against the Hep3B HCC cell line and demonstrated in vivo anti-tumor activity in a chick chorioallantoic membrane (CAM) tumor model that was comparable to the established FGFR4 inhibitor, BLU9931. researchgate.netsemanticscholar.org

Inflammatory Conditions:

The therapeutic potential of this chemical class extends to inflammatory diseases. A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, known as BJ-1108, was shown to ameliorate intestinal inflammation in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced experimental colitis mouse model. nih.gov In vitro, this compound reduced the generation of reactive oxygen species (ROS) and restored intestinal barrier function in Caco-2 cells, suggesting its utility in inflammatory bowel disease (IBD). nih.gov The anti-inflammatory effects are believed to be mediated through the suppression of the NF-κB/ERK/PI3K pathway. nih.gov

Additionally, various 5-methylthiazole-thiazolidinone conjugates have been evaluated for their anti-inflammatory activity in a carrageenan-induced mouse paw edema model, a common screening model for acute inflammation. mdpi.com Some of these compounds exhibited significant inhibition of edema, with a potency comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com

Neurological Disorders:

While less explored, the potential of these compounds in neurological disorders is emerging. As mentioned, the pyridin-3-ol derivative AMOP-H-OH has been assessed in a model of depression, where it exhibited profound and high-potency antidepressant-like effects in the forced swim test. nih.govnih.gov These effects are linked to its selective action on α4β2-nAChRs. nih.govnih.gov Furthermore, substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones have been investigated for their potential in treating Alzheimer's disease, with initial studies focusing on their anti-inflammatory properties in relevant in vivo models. nih.gov

Future Research Directions for 6 5 Methylthiazol 2 Yl Pyridin 3 Ol Compounds

Design of Novel Pyridine-Thiazole Scaffolds with Enhanced Potency and Selectivity

The next generation of pyridine-thiazole compounds will emerge from innovative design strategies aimed at maximizing on-target potency while minimizing off-target effects. A primary focus is the systematic exploration of structure-activity relationships (SAR) to guide molecular modifications. Researchers are designing and synthesizing new analogues to identify which structural features are crucial for potent and selective biological activity.

Future design strategies will likely involve:

Substituent Modification: Introducing a variety of substituents onto both the pyridine (B92270) and thiazole (B1198619) rings to probe interactions with target proteins. For instance, studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have shown that specific substitutions can yield compounds with remarkable potency against cancer cell lines, comparable to clinically approved drugs.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties, enhance target binding, or reduce metabolic liabilities. The pyridine ring itself is often considered a bioisostere of other nitrogen-containing heterocycles, and this principle can be applied to other parts of the molecule. rsc.org

Scaffold Hopping: Creating structurally novel analogues that maintain the key pharmacophoric features of the pyridine-thiazole core but possess a different central framework. This can lead to the discovery of compounds with entirely new intellectual property and potentially improved drug-like properties.

Hybrid Molecule Synthesis: Combining the pyridine-thiazole scaffold with other known pharmacophores to create hybrid molecules. This approach has been used to develop potential anticancer agents by linking pyridine-thiazole moieties with other fragments known to induce genetic instability in tumor cells.

| Design Strategy | Objective | Example/Rationale |

|---|---|---|

| Substituent Modification | Improve target binding and selectivity | Adding aminopyrimidinyl groups to a thiazolo[5,4-b]pyridine core to enhance EGFR-TK inhibition. |

| Bioisosteric Replacement | Enhance ADME properties and maintain activity | Replacing a phenyl ring with a pyridine ring to improve solubility and hydrogen bonding capacity. rsc.org |

| Scaffold Hopping | Discover novel chemical matter with improved properties | Developing imidazo[1,2-a]pyridine (B132010) analogues to find new anticancer agents. |

| Hybrid Molecule Synthesis | Achieve multi-target effects or synergistic activity | Creating pyrazoline-thiazole-pyridine hybrids to combine different mechanisms of anticancer action. |

Exploration of New Therapeutic Applications for 6-(5-Methylthiazol-2-yl)pyridin-3-ol Analogues

While much of the research on pyridine-thiazole compounds has focused on oncology, the scaffold's inherent versatility suggests potential in a wide range of other diseases. Future investigations will aim to systematically screen these compounds against diverse biological targets to uncover new therapeutic opportunities.

Key areas for future therapeutic exploration include:

Anticancer Therapy: This remains a primary focus. Many pyridine- and thiazole-based compounds have shown potent activity against various cancer cell lines, including lung, breast, and colon cancer. nih.gov Future work will involve identifying more selective kinase inhibitors and exploring their efficacy against drug-resistant cancer types.

Antimicrobial Agents: The pyridine and thiazole moieties are present in numerous compounds with demonstrated antibacterial and antifungal properties. New libraries of these compounds will be screened against panels of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Diseases: Certain pyridine- and thiazole-based hydrazides have shown promising anti-inflammatory activity. nih.gov Given the role of kinases in inflammatory signaling cascades, there is a strong rationale for exploring these compounds in autoimmune disorders like rheumatoid arthritis. nih.gov

Neurodegenerative Diseases: Dysregulation of protein kinases is implicated in the pathology of diseases such as Alzheimer's. The ability of pyridine-thiazole compounds to act as kinase inhibitors makes them attractive candidates for investigation in this area. nih.gov

| Therapeutic Area | Rationale / Biological Target | Supporting Evidence |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., EGFR, BCR-ABL) involved in tumor growth and proliferation. | Demonstrated cytotoxicity against various human cancer cell lines. nih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes like DNA gyrase. | Known antimicrobial activity of both pyridine and thiazole scaffolds. |

| Inflammatory Disorders | Modulation of kinases (e.g., COX) involved in inflammatory pathways. nih.gov | In vitro anti-inflammatory activity observed in some analogues. nih.gov |

| Neurodegeneration | Inhibition of kinases implicated in tau pathology and neuronal apoptosis. | Established role of kinase inhibitors in modulating pathways relevant to Alzheimer's disease. nih.gov |

Advanced Computational Approaches in Lead Optimization

The empirical process of lead optimization is being revolutionized by computational chemistry and machine learning. rsc.org For this compound analogues, these in silico tools will be indispensable for accelerating the discovery of drug candidates with optimal properties.

Future computational efforts will focus on:

Molecular Docking: Simulating the binding of newly designed analogues to the three-dimensional structure of their target protein. This helps prioritize which compounds to synthesize by predicting their binding affinity and orientation in the active site.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the potency of virtual compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound-protein complex over time. MD simulations provide insights into the stability of the interaction and can reveal key binding interactions that are not apparent from static docking poses.